3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Beschreibung

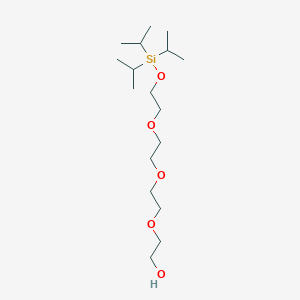

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a siloxane-containing polyether alcohol characterized by its branched alkyl groups (diisopropyl and methyl) and a hydroxyl-terminated oligoethylene glycol chain. The compound’s structure includes a central silicon atom bonded to two isopropyl groups and a methyl group, with a tetraoxa (four ether oxygen atoms) chain terminating in a hydroxyl group. Such siloxane-polyether hybrids are often employed in organic synthesis as protecting groups, surfactants, or intermediates for functional materials due to their tunable hydrophobicity and stability .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-tri(propan-2-yl)silyloxyethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O5Si/c1-15(2)23(16(3)4,17(5)6)22-14-13-21-12-11-20-10-9-19-8-7-18/h15-18H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOZFWWQIXZWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available reagents such as diisopropylamine, methyl iodide, and tetraethylene glycol.

Formation of Intermediate: The initial step involves the reaction of diisopropylamine with methyl iodide to form 3,3-diisopropyl-2-methylamine.

Ether Linkage Formation: Tetraethylene glycol is then introduced to form the ether linkages through a series of condensation reactions.

Silicon Incorporation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:

Oxidation: The silanol group can be oxidized to form siloxane linkages.

Reduction: Reduction reactions can modify the ether linkages or the silicon center.

Substitution: The compound can undergo nucleophilic substitution reactions at the silicon center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides or organometallic compounds are employed under mild conditions.

Major Products

Oxidation: Siloxane derivatives.

Reduction: Modified ether or silane derivatives.

Substitution: Various substituted silanol or silane compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is utilized as a reagent in organic synthesis due to its ability to form stable intermediates and facilitate various chemical transformations. It has been involved in reactions such as:

- Photo-Claisen Rearrangement : This reaction allows for the generation of different isomers under thermal or photochemical conditions, enhancing the diversity of chemical products .

- Isomerization Reactions : The compound has been studied for its role in the continuous flow processing of UV photo-induced reactions, specifically the isomerization of cis-cyclooctene to trans-cyclooctene .

Biomedical Applications

The unique structural properties of this compound make it a candidate for various biomedical applications:

- Liposomal Drug Delivery Systems : Research indicates that this compound can be used in the formulation of liposomal delivery systems for therapeutic agents. Its silanol group enhances interaction with biological membranes, potentially improving drug solubility and bioavailability .

- Contrast Agents in Imaging Techniques : The compound has been explored as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance imaging signals when encapsulated within liposomes .

Material Science

In material science, the compound's siloxane backbone provides flexibility and thermal stability, making it suitable for applications in:

- Silicone-Based Materials : Its properties can be leveraged to develop silicone elastomers with enhanced mechanical properties and resistance to environmental factors.

Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states can lead to improved reaction rates and selectivity in synthetic pathways .

Case Study 1: Photo-Claisen Rearrangement

A study investigated the use of this compound in photo-Claisen rearrangements under continuous flow conditions. The results demonstrated high conversion rates and selectivity towards desired isomers when utilizing this compound as a reagent .

Case Study 2: Liposomal Formulations

In another study focused on drug delivery systems, researchers incorporated this siloxane compound into liposomal formulations aimed at improving the delivery of chemotherapeutic agents. The findings indicated enhanced cellular uptake and retention times compared to traditional formulations .

Wirkmechanismus

The mechanism of action of 3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its interaction with molecular targets through its silanol group and ether linkages. These interactions can influence various biochemical pathways, including:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Signal transduction, metabolic pathways, and cellular transport mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is part of a broader class of siloxane-polyether alcohols. Below is a detailed comparison with two analogs from the evidence:

Functional Implications

Chain Length and Solubility :

- The tetraoxa derivative (target compound) has a shorter polyether chain compared to S19b (pentaoxa), reducing its hydrophilicity but enhancing compatibility with moderately polar solvents.

- The trioxa analog has even lower oxygen content, favoring solubility in hydrophobic matrices.

Steric Effects :

- The diisopropyl and methyl groups on silicon create steric hindrance, which slows hydrolysis compared to simpler siloxanes. This stability is critical for applications in catalysis or prolonged reactions .

Synthetic Challenges :

- S19b’s low yield (39%) highlights the difficulty of introducing longer polyether chains during silation. The target compound’s shorter chain may improve yield but requires precise stoichiometry to avoid oligomerization .

Biologische Aktivität

3,3-Diisopropyl-2-methyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a siloxane compound with significant potential for various biological applications due to its unique structural properties. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Formula : C17H38O5Si

- Molecular Weight : 350.57 g/mol

- CAS Number : 1900735-92-3

The structure consists of multiple ether linkages and a siloxane backbone, which contribute to its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of tetraethylene glycol with sodium hydride in a controlled environment to ensure purity and yield. The reaction conditions are crucial for maintaining the integrity of the siloxane structure .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies have suggested that this compound has antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature .

- Stimulation of Cell Proliferation : In vitro studies have shown that this compound can stimulate the proliferation of certain cell lines, potentially making it useful in tissue engineering and regenerative medicine .

- Polymeric Applications : The compound's ability to form stimuli-responsive polymers has been explored. These polymers can undergo reversible transformations under specific environmental conditions (e.g., pH changes), making them suitable for drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study utilized a standard agar diffusion method to assess effectiveness.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 40 | 50 |

| 200 | 10 | 20 |

Case Study 2: Cell Proliferation Assay

In another study focusing on fibroblast cell lines, the compound was tested for its ability to promote cell growth. The results showed that at a concentration of 50 µg/mL, there was a notable increase in cell proliferation compared to the control group.

| Treatment Group | Cell Count (cells/mL) |

|---|---|

| Control | 1.0 x 10^6 |

| Compound (50 µg/mL) | 1.5 x 10^6 |

Q & A

Q. How can researchers replicate studies on this compound while incorporating novel analytical techniques?

- Methodological Answer : Replication protocols should include step-by-step validation of reaction conditions (e.g., reagent purity, water content in solvents). Integrating emerging techniques like cryo-electron microscopy (for nanoaggregate studies) or in-operando NMR requires pilot studies to calibrate sensitivity and resolution. Transparent reporting of raw data (e.g., via platforms like NIST Standard Reference Database 69) facilitates cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.